N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(thiophen-2-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-10-3-1-4-11(7-10)16-13(17)9-15-8-12-5-2-6-18-12/h1-7,15H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANRFCZHDCLAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloroaniline, thiophene-2-carbaldehyde, and chloroacetyl chloride.
Step 1: The reaction between 3-chloroaniline and thiophene-2-carbaldehyde in the presence of a reducing agent like sodium borohydride yields N-(3-chlorophenyl)-2-(thiophen-2-ylmethyl)amine.
Step 2: The resulting amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide exhibit anticancer properties. For instance, studies on related compounds show that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models by modulating the expression of oncogenes and tumor suppressor genes .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial cell membranes, leading to increased permeability and cell death. Research indicates that similar compounds have broad-spectrum activity against both gram-positive and gram-negative bacteria .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]acetamide | E. coli | 32 µg/mL |
| N-(3-chlorophenyl)-acetamide | S. aureus | 16 µg/mL |
| N-(3-chlorophenyl)-2-[thiophen-2-ylmethyl]acetamide | Pseudomonas aeruginosa | 64 µg/mL |
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds with similar structures. Preliminary studies suggest that this compound may exhibit properties that protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Toxicological Profile
While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified under several hazard categories:
- Acute Toxicity : Harmful if swallowed (H302)
- Skin Irritation : Causes skin irritation (H315)
- Eye Irritation : Causes serious eye irritation (H319)
Researchers must adhere to safety protocols when handling this compound in laboratory settings .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(5-Chlorothiophen-2-yl)-N-(Pyridin-3-yl)Acetamide (5RH1)
- Structure: Differs in the pyridinyl group replacing the 3-chlorophenyl and thiophenmethyl amino groups.
- Activity : Exhibited SARS-CoV-2 main protease inhibition (binding affinity < −22 kcal/mol), with interactions involving HIS163 and ASN142 via H-bonds .
- Key Difference : The pyridine ring in 5RH1 enhances binding to protease pockets, whereas the target compound’s 3-chlorophenyl group may prioritize hydrophobic interactions.
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (I)
- Structure : Contains dual thiophene rings (one cyanated) instead of the 3-chlorophenyl group.
- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .
- Crystallography: Monoclinic space group P21/c, with distinct packing due to planar thiophene rings .
N-(3-Acetyl-2-Thienyl)-2-Phthalimidoacetamide
- Structure : Features a phthalimido group and acetylated thiophene.
- Spectroscopy : Strong IR carbonyl peaks at 1773 and 1719 cm⁻¹, indicative of rigid phthalimide conjugation .
- Key Difference : The phthalimido group introduces steric hindrance and electronic effects absent in the target compound, possibly reducing metabolic stability.
Carboxamide 1,3,4-Thiadiazole Derivatives
- Structure: Example: 2-[(6-Fluorobenzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide.
- Activity : Demonstrated 100% efficacy in anticonvulsant studies via MES method, attributed to hydrophobic benzothiazole domains .
- Key Difference : Thiadiazole rings enhance π-π stacking interactions, whereas the target’s thiophene may offer better membrane permeability.
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide (FL-no: 16.133)
- Structure: Combines pyrazole, methylphenoxy, and thiophenmethyl groups.
- Application : Used as a flavoring agent with cooling sensations due to TRPM8 receptor modulation .
- Key Difference: The pyrazole and phenoxy groups diversify binding modes compared to the target’s simpler aromatic substituents.
Structural and Functional Analysis
Research Implications
- Synthetic Challenges : The target compound’s discontinuation may relate to poor yield or stability during N-acylation, a common issue with sterically hindered substrates.
- Pharmacological Potential: Analogous compounds (e.g., 5RH1 , thiadiazoles ) suggest that optimizing substituents (e.g., introducing pyridine or nitro groups) could enhance bioactivity.
- Spectroscopic Differentiation: The target’s ¹H-NMR would show distinct aromatic signals for 3-chlorophenyl (~7.4 ppm) and thiophenmethyl protons (~3.8 ppm for CH₂), differing from analogs with cyano or acetyl groups.
Biological Activity
N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide is an organic compound categorized as an amide, featuring a chlorophenyl group, a thiophen-2-ylmethyl group, and an aminoacetamide moiety. Its chemical formula is with a molecular weight of approximately 280.77 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of related compounds against selected bacterial strains:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(3-chlorophenyl)-acetamide | Staphylococcus aureus | 4.69 |
| N-(3-bromophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide | Escherichia coli | 0.0195 |
| N-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]acetamide | Bacillus mycoides | 0.0048 |
| This compound | Candida albicans | 0.039 |
These findings suggest that the compound may possess potent antibacterial and antifungal properties, making it a candidate for further pharmacological studies .
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors within microbial cells. The presence of the chlorophenyl group may enhance its binding affinity to biological targets, while the thiophene moiety could facilitate π-π interactions and hydrogen bonding, crucial for receptor binding and inhibition of microbial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound. Variations in substituents can significantly influence biological activity:
- Chlorophenyl Group : Enhances reactivity and interaction with biological targets.
- Thiophen-2-ylmethyl Group : Improves π-stacking interactions which may contribute to binding strength.
- Amide Moiety : Provides stability and potential for hydrogen bonding, affecting solubility and bioavailability.
Case Study 1: Antibacterial Evaluation
In a study evaluating several amide derivatives, this compound demonstrated notable antibacterial action against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound revealed that it inhibited the growth of Candida albicans effectively at low concentrations (MIC = 0.039 µg/mL). The study highlighted the potential use of this compound in treating fungal infections, especially in immunocompromised patients .
Q & A
Q. What stability studies are critical for ensuring reproducible pharmacological results?
- Methodological Answer : Conduct accelerated stability testing under varying pH, humidity, and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the acetamide group). Lyophilization or formulation with cyclodextrins can enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
